molecular formula C14H9NO B1302197 4-Isocyanobenzophenone CAS No. 3128-83-4

4-Isocyanobenzophenone

Cat. No.: B1302197
CAS No.: 3128-83-4
M. Wt: 207.23 g/mol
InChI Key: ZCMYAXFQPGJROP-UHFFFAOYSA-N
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Description

4-Isocyanobenzophenone, also known as (4-isocyanophenyl)(phenyl)methanone, is an organic compound with the chemical formula C15H10N2O. It is characterized by the presence of an isocyanide group attached to a benzophenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isocyanobenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminobenzophenone with chloroform and potassium hydroxide in the presence of a phase-transfer catalyst. The reaction proceeds via the formation of an intermediate isocyanide, which is then converted to the final product .

Another method involves the use of triethylamine and trichlorophosphate in tetrahydrofuran at 0°C under an inert atmosphere. This method yields this compound with high purity and efficiency .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Isocyanobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isocyanobenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isocyanobenzophenone involves its interaction with specific molecular targets. The isocyanide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isocyanobenzophenone is unique due to the presence of the isocyanide group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group allows for unique interactions with biological molecules and enables the synthesis of novel derivatives with tailored properties .

Properties

IUPAC Name

(4-isocyanophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c1-15-13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMYAXFQPGJROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185202
Record name Phenyl isocyanide, p-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3128-83-4
Record name Phenyl isocyanide, p-benzoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl isocyanide, p-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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